N-methyl-4-sulfamoylbenzamide

説明

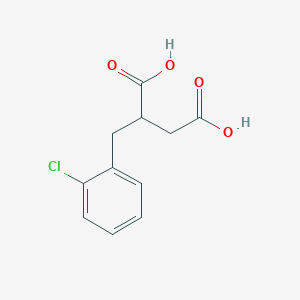

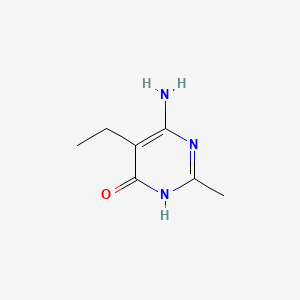

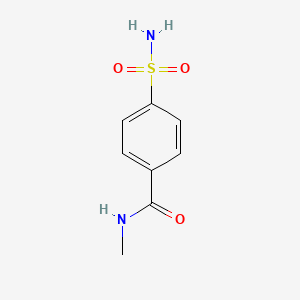

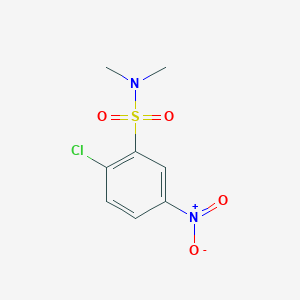

“N-methyl-4-sulfamoylbenzamide” is a chemical compound with the empirical formula C8H10N2O3S . It has a molecular weight of 214.24 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

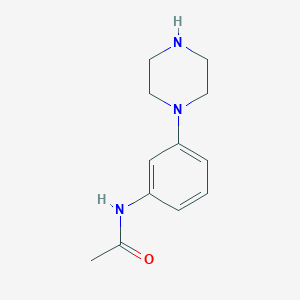

The SMILES string for N-methyl-4-sulfamoylbenzamide is O=S(C(C=C1)=CC=C1C(NC)=O)(N)=O . This indicates that the compound contains a sulfamoyl group (SO2NH2) attached to the benzamide core .

Physical And Chemical Properties Analysis

N-methyl-4-sulfamoylbenzamide is a solid compound . Its empirical formula is C8H10N2O3S and it has a molecular weight of 214.24 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the search results.

科学的研究の応用

Environmental Applications

- Removal of Heavy Metals from Aqueous Solutions N-methyl-4-sulfamoylbenzamide, when combined with hydrous zirconium oxide, is effective in removing Ni(II) from aqueous environments. This composite material, AESB/HZO, has shown high removal efficiency (99.35%) of Ni(II) under optimal conditions. Its ability to bind with Ni(II) through inner-sphere and outer-sphere surface complexation makes it a promising material for water treatment applications (Rahman & Nasir, 2019).

Biochemical Research

Synthesis and Characterization in Biochemical Studies N-methyl-4-sulfamoylbenzamide derivatives are synthesized for various biochemical applications. One such application includes the tritium labeling of a C-C chemokine receptor 1 (CCR1) antagonist, demonstrating the utility of this compound in radiolabeling and studying biochemical pathways (Hong et al., 2015).

Investigation of Drug Mechanisms Studies on derivatives of N-methyl-4-sulfamoylbenzamide, such as sulpiride, have explored their effects on the adenohypophysis of castrated male rats. These investigations provide insights into the drug's mechanism of action and its impact on prolactin and gonadotroph secretions (Perez & von Lawzewitsch, 1984).

Cancer Research

- Anticancer Applications Indapamide derivatives of N-methyl-4-sulfamoylbenzamide have been synthesized and shown to exhibit proapoptotic activity against melanoma cell lines. This indicates potential applications in the development of anticancer agents (Yılmaz et al., 2015).

Enzyme Inhibition Studies

- Carbonic Anhydrase Inhibition Certain derivatives of N-methyl-4-sulfamoylbenzamide have been found to be potent inhibitors of the carbonic anhydrase enzyme, which has implications in treating conditions like glaucoma and cancer (Abdel-Aziz et al., 2019).

Pharmacokinetics

- Metabolic Pathways and Drug Interaction Studies on indapamide, a derivative of N-methyl-4-sulfamoylbenzamide, have helped understand its metabolic pathways and interactions with enzymes like cytochromes P450. This is crucial for determining the drug's efficacy and safety (Sun et al., 2009).

Material Science

- Solid Phase Extraction Technologies The use of N-methyl-4-sulfamoylbenzamide in developing new solid-phase extractors for removing copper ions from aqueous media showcases its application in material science and environmental cleanup (Ahmed, 2014).

Safety and Hazards

N-methyl-4-sulfamoylbenzamide is classified as an eye irritant (Eye Irrit. 2) and a skin sensitizer (Skin Sens. 1) . The compound has the signal word “Warning” and the hazard statements H317 - H319 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

N-methyl-4-sulfamoylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-10-8(11)6-2-4-7(5-3-6)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDFBRMMEMHBEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399236 | |

| Record name | N-methyl-4-sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10518-85-1 | |

| Record name | N-methyl-4-sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Bromobutoxy)methyl]-3-methyloxetane](/img/structure/B3045256.png)

![Imidazo[1,2-a]pyridine-3-methanol, 2-(4-chlorophenyl)-6-methyl-](/img/structure/B3045258.png)